2,2',3,4,4',5'-Hexabromodiphenyl ether
Overview
Description
2,2',3,4,4',5'-Hexabromodiphenyl ether: is a brominated aromatic compound with the molecular formula C12H4Br6O and a molecular weight of 643.59 g/mol . This compound is known for its high bromine content and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2',3,4,4',5'-Hexabromodiphenyl ether typically involves the bromination of phenoxybenzene derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, where the reaction is carefully controlled to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2',3,4,4',5'-Hexabromodiphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield phenoxy derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various brominated or de-brominated compounds .
Scientific Research Applications
Chemistry: In chemistry, 2,2',3,4,4',5'-Hexabromodiphenyl ether is used as a precursor for the synthesis of other brominated compounds. It is also studied for its reactivity and properties in various chemical reactions .
Biology and Medicine: The compound is investigated for its potential biological activities, including its effects on enzymes and cellular processes. It may also be used in the development of pharmaceuticals and other biologically active molecules .
Industry: In industry, this compound is used as a flame retardant due to its high bromine content. It is also employed in the production of polymers and other materials that require enhanced fire resistance .
Mechanism of Action
The mechanism of action of 2,2',3,4,4',5'-Hexabromodiphenyl ether involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
- 2,2’,3,4,4’,5’-Hexabromodiphenyl ether
Comparison: 2,2',3,4,4',5'-Hexabromodiphenyl ether is unique due to its specific arrangement of bromine atoms and the presence of the phenoxy group. This structure imparts distinct chemical and physical properties, such as higher molecular weight and specific reactivity patterns, compared to other brominated benzene derivatives .
Properties
IUPAC Name |
1,2,3-tribromo-4-(2,4,5-tribromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-1-2-9(12(18)11(5)17)19-10-4-7(15)6(14)3-8(10)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFQCEZFGCMHOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=CC(=C(C=C2Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872265 | |
Record name | 2,2',3,4,4',5'-Hexabromodiphenyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182677-30-1 | |
Record name | 2,2',3,4,4',5'-Hexabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182677301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,4',5'-Hexabromodiphenyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,4,4',5'-HEXABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8C1F1S4W9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 2,2',3,4,4',5'-Hexabromodiphenyl ether (BDE-138) interact with the thyroid hormone receptor?
A1: According to the research by [], BDE-138 did not show any affinity for the thyroid hormone receptor (TR) in their study. This is in contrast to some hydroxylated PBDEs, like 4-Hydroxy-2,2',3,4',5-pentabromodiphenyl ether (4-OH-BDE-90) and 3-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (3-OH-BDE-47), which were shown to inhibit the binding of triiodothyronine to TR.
Q2: Were other polybrominated diphenyl ethers detected alongside BDE-138 in environmental samples?
A2: Yes, research by [] identified several hydroxylated and methoxylated polybrominated diphenyl ethers (OH-PBDEs and MeO-PBDEs) in both red algae (Ceramium tenuicorne) and blue mussels (Mytilus edulis) from the Baltic Sea. While the study doesn't specifically mention BDE-138, it highlights the presence of various related compounds in the environment, indicating potential co-existence and exposure pathways.
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